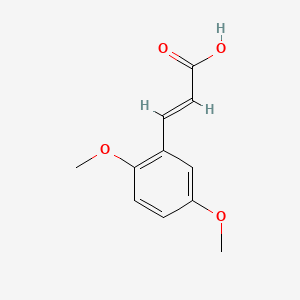

2,5-Dimethoxycinnamic acid

Übersicht

Beschreibung

2,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dimethoxycinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is typically carried out at elevated temperatures, around 90°C, and is followed by acidification to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Oxidative Demethylation

One significant reaction involving 2,5-dimethoxycinnamic acid is oxidative demethylation. This reaction is catalyzed by cytochrome P450 enzymes such as CYP199A4. The process leads to the formation of hydroxylated metabolites:

-

Reaction Pathway : The methoxy groups are oxidatively removed, resulting in products such as 3-hydroxy-4-methoxycinnamic acid and other hydroxylated derivatives .

Amidation Reactions

Amidation can be performed on this compound to yield various amidoethyl-p-benzoquinones:

-

Reaction Conditions : The amidation is typically conducted using reagents like phosphorus trichloride and amines under controlled conditions to ensure efficient conversion .

Hydrogenation

Hydrogenation of this compound can be performed to convert it into its corresponding phenylpropionic acid derivative:

-

Reaction Conditions : The reaction occurs under mild conditions using palladium catalysts and is facilitated by the presence of solvents like methanol or THF .

Key Findings

-

Metabolite Formation : Studies have shown that oxidative reactions lead to significant metabolite formation rates exceeding those observed with other related compounds due to higher coupling efficiencies .

-

Pharmaceutical Applications : As an intermediate in drug synthesis, particularly vasodilators, this compound exhibits potential therapeutic benefits and warrants further investigation into its pharmacokinetics and dynamics.

Wissenschaftliche Forschungsanwendungen

Biological Properties

2,5-Dimethoxycinnamic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : Studies have demonstrated that methoxylated derivatives of cinnamic acid, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antidiabetic Effects : Research indicates that this compound may enhance insulin secretion and improve pancreatic beta-cell function. In vitro studies suggest that this compound can delay carbohydrate digestion and glucose uptake, which could be beneficial for managing diabetes .

- Neuroprotective Properties : The compound has been studied for its neuroprotective effects. In animal models of Alzheimer's disease, it has been shown to reduce memory deficits and improve cognitive function significantly . Additionally, it binds to prion proteins in neuroblastoma cells, potentially reducing the formation of harmful oligomers .

- Anticancer Activity : Numerous studies highlight the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types .

Applications in Research

The following table summarizes key applications of this compound based on recent findings:

Case Studies

- Neuroprotection in Alzheimer's Disease : A study demonstrated that administration of this compound in scopolamine-induced amnesia models resulted in a 60% reduction in memory deficits compared to controls. This suggests its potential as a therapeutic agent for cognitive impairments .

- Antidiabetic Mechanism : In vitro experiments indicated that this compound could stimulate insulin secretion and delay glucose absorption in intestinal cells. These findings position it as a promising candidate for further development as an antidiabetic drug .

- Cancer Cell Apoptosis : Research involving various cancer cell lines showed that treatment with this compound led to significant apoptosis rates compared to untreated controls. This positions the compound as a potential lead for anticancer drug development .

Wirkmechanismus

The mechanism by which 2,5-Dimethoxycinnamic acid exerts its effects is primarily through its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s methoxy groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

- 3,4-Dimethoxycinnamic acid

- Ferulic acid

- Caffeic acid

- p-Coumaric acid

These compounds share similar structural features but differ in the position and number of methoxy groups, which influence their chemical properties and biological activities. For instance, ferulic acid has a hydroxyl group in addition to a methoxy group, which enhances its antioxidant activity compared to this compound .

Biologische Aktivität

2,5-Dimethoxycinnamic acid (DMCA) is a compound belonging to the phenylpropanoid family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties of DMCA, including its antimicrobial, antidiabetic, anticancer, and protective effects on various organs.

Chemical Structure and Properties

This compound is characterized by its methoxy (-OCH₃) groups attached to the aromatic ring of the cinnamic acid structure. This specific arrangement influences its solubility and ability to penetrate biological membranes, thereby affecting its bioactivity. The presence of these substituents is critical for the compound's interaction with biological targets.

1. Antimicrobial Activity

DMCA exhibits significant antimicrobial properties against a range of pathogens. Research has demonstrated that methoxylated derivatives of cinnamic acid, including DMCA, can inhibit the growth of bacteria and fungi. The mechanisms underlying this activity often involve disruption of microbial cell membranes and interference with metabolic processes.

2. Antidiabetic Effects

The antidiabetic potential of DMCA has been highlighted in various studies. Notably, it has been shown to enhance insulin secretion and improve pancreatic β-cell function. A study reported that DMCA exhibited a 100-fold higher activity than 1-deoxynojirimycin in stimulating insulin secretion from INS-1 cells at a concentration of 100 μM . The compound also delays carbohydrate digestion and glucose absorption, contributing to its overall antidiabetic effects.

3. Hepatoprotective Properties

DMCA has demonstrated hepatoprotective effects in animal models. In experiments using rat hepatocytes subjected to carbon tetrachloride-induced toxicity, DMCA significantly increased levels of glutathione (GSH) and other antioxidant enzymes while reducing liver enzyme markers such as ALT and AST . These findings suggest that DMCA can mitigate liver damage by enhancing antioxidant defenses.

4. Anticancer Activity

Emerging research indicates that DMCA may possess anticancer properties. It has been found to inhibit cancer cell proliferation in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways through which DMCA exerts its anticancer effects.

The biological activity of this compound is largely attributed to its ability to modulate oxidative stress and inflammation. The methoxy groups enhance its antioxidant capacity, allowing it to scavenge free radicals effectively. This antioxidant activity is crucial for preventing oxidative damage in cells, which is a common pathway involved in various diseases.

Summary Table of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of DMCA:

- Antidiabetic Study : A controlled study involving diabetic rats showed that administration of DMCA significantly lowered blood glucose levels compared to controls, with improvements in insulin sensitivity observed.

- Hepatoprotective Study : In a model of liver toxicity induced by ethanol consumption, DMCA treatment resulted in reduced liver enzyme levels and improved histopathological outcomes.

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.